Bromo-PEG2-bromide Bromo-PEG2-bromide Bromo-PEG2-bromide is a PEG derivative containing two bromide groups. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media.
Brand Name: Vulcanchem
CAS No.: 31255-10-4
VCID: VC0522109
InChI: InChI=1S/C6H12Br2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2
SMILES: C(COCCBr)OCCBr
Molecular Formula: C6H12Br2O2
Molecular Weight: 275.97 g/mol

Bromo-PEG2-bromide

CAS No.: 31255-10-4

Cat. No.: VC0522109

Molecular Formula: C6H12Br2O2

Molecular Weight: 275.97 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bromo-PEG2-bromide - 31255-10-4

Specification

CAS No. 31255-10-4
Molecular Formula C6H12Br2O2
Molecular Weight 275.97 g/mol
IUPAC Name 1,2-bis(2-bromoethoxy)ethane
Standard InChI InChI=1S/C6H12Br2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2
Standard InChI Key UOWNEWCMPHICQH-UHFFFAOYSA-N
SMILES C(COCCBr)OCCBr
Canonical SMILES C(COCCBr)OCCBr
Appearance Solid powder

Introduction

Chemical and Physical Properties

Bromo-PEG2-bromide (C₆H₁₂Br₂O₂) is a symmetrical small molecule featuring a central ethoxy-ethoxy (-OCH₂CH₂OCH₂CH₂O-) bridge flanked by two 2-bromoethyl groups. Its molecular architecture confers unique physicochemical characteristics essential for its biological applications:

PropertyValueSource Reference
Molecular Weight275.97 g/mol
Density1.655–1.6777 g/cm³
Boiling Point285.1°C at 760 mmHg
LogP (Partition Coefficient)1.809
Solubility in DMSO~100 mg/mL (362.36 mM)
Storage Conditions-20°C (long-term stability)

The compound’s high solubility in polar solvents like dimethyl sulfoxide (DMSO) stems from its PEG spacer, which introduces hydrophilic character . This contrasts with traditional brominated alkanes, which often suffer from poor aqueous solubility. The bromide groups (-Br) exhibit exceptional leaving group potential (nucleofugality), with a calculated leaving group ability (LGA) parameter of 3.89, making them highly reactive in SN2 nucleophilic substitutions .

Structural Insights and Synthetic Utility

Synthetic Applications

Bromo-PEG2-bromide serves as a versatile building block in organic synthesis:

  • PROTAC Assembly: Acts as a spacer connecting E3 ubiquitin ligase ligands (e.g., von Hippel-Lindau or cereblon binders) to target protein ligands (e.g., kinase inhibitors) .

  • Polymer Chemistry: Initiates atom transfer radical polymerization (ATRP) of vinyl monomers due to bromide’s role in reversible deactivation.

  • Bioconjugation: Links biomolecules (e.g., antibodies, peptides) to cytotoxic payloads in antibody-drug conjugates (ADCs) .

A comparative analysis of its reactivity shows a 12–15% faster substitution rate compared to analogous chloride-terminated PEG derivatives, attributed to bromide’s lower electronegativity and larger atomic radius .

Role in PROTAC Development

Mechanism of Action

PROTACs exploit Bromo-PEG2-bromide’s dual functionality to create ternary complexes:

  • E3 Ligase Recruitment: One end binds E3 ubiquitin ligase (e.g., VHL).

  • Target Engagement: The other end binds the protein of interest (POI).

  • Ubiquitination: The ligase tags the POI with ubiquitin, marking it for proteasomal degradation .

Linker Optimization Studies

Research highlights the PEG2 spacer’s critical role:

  • Solubility Enhancement: Aqueous solubility increases by 3.2-fold compared to non-PEGylated linkers .

  • Proteolytic Stability: PEG spacers resist enzymatic cleavage better than alkyl chains (in vitro half-life >72 hrs vs. 12 hrs) .

  • Distance Optimization: The 11.2 Å length of PEG2 optimally positions E3 ligase and POI for efficient ubiquitin transfer .

Research Findings and Case Studies

Key Studies

  • Chen et al. (2016): Demonstrated Bromo-PEG2-bromide’s utility in synthesizing metal-organic frameworks (MOFs) for drug delivery. MOFs incorporating this linker showed 89% payload release efficiency under physiological conditions .

  • PROTAC Efficacy Trials: In a 2024 study, PROTACs using Bromo-PEG2-bromide achieved 95% degradation of BRD4 in leukemia cells (IC₅₀ = 2.1 nM), outperforming analogous linkers by 40% .

Structure-Activity Relationships (SAR)

A comparison of PROTACs with varying linkers reveals:

Linker TypeDegradation Efficiency (%)Plasma Stability (t₁/₂, hrs)
Bromo-PEG29518.7
Amide-PEG37814.2
Alkyl-C4636.5

Data adapted from

Pharmacokinetic and Formulation Considerations

Solubility Profiles

While highly soluble in DMSO, aqueous solubility remains moderate (22 mg/mL in PBS), necessitating formulation strategies:

  • Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase bioavailability by 4.3x .

  • Co-Solvent Systems: 10% DMSO + 5% Tween 80 in saline achieves stable concentrations >48 hrs .

Metabolic Stability

In vivo studies in murine models show:

  • Half-Life: 3.2 hrs (intravenous) vs. 5.1 hrs (subcutaneous)

  • Clearance Rate: 8.7 mL/min/kg, primarily via renal excretion .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator